molecular formula C22H22FN3O4S B15005476 N-(3-fluorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide

N-(3-fluorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B15005476
M. Wt: 443.5 g/mol
InChI Key: RTWATFFEPZYTPC-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a quinoline moiety, and a sulfonyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the quinoline moiety and the sulfonyl group. Common reagents used in these reactions include fluorophenyl derivatives, methoxyquinoline, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce new aromatic or aliphatic substituents.

Scientific Research Applications

N-(3-fluorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound has potential therapeutic applications, particularly in drug discovery and development for targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H22FN3O4S

Molecular Weight

443.5 g/mol

IUPAC Name

N-(3-fluorophenyl)-1-(8-methoxyquinolin-5-yl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C22H22FN3O4S/c1-30-19-7-8-20(18-6-3-11-24-21(18)19)31(28,29)26-12-9-15(10-13-26)22(27)25-17-5-2-4-16(23)14-17/h2-8,11,14-15H,9-10,12-13H2,1H3,(H,25,27)

InChI Key

RTWATFFEPZYTPC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)N3CCC(CC3)C(=O)NC4=CC(=CC=C4)F)C=CC=N2

Origin of Product

United States

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